molecular formula C18H23N3OS2 B2438003 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea CAS No. 863017-46-3

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea

Cat. No.: B2438003
CAS No.: 863017-46-3
M. Wt: 361.52
InChI Key: YALMUZHUZWPMBX-UHFFFAOYSA-N
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Description

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea, also known as triplin, is a compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a morpholine ring, a thiophene ring, and a phenylthiourea moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

The synthesis of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea typically involves the reaction of morpholine, thiophene, and phenylthiourea derivatives under specific conditions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea involves its ability to chelate copper ions. This chelation process affects copper ion transport and metabolism, particularly in the ethylene signaling pathway in plants. The compound binds to copper ions, modulating their availability and activity, which in turn influences various biochemical pathways .

Comparison with Similar Compounds

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS2/c1-14(19-18(23)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-22-12-10-21/h2-8,13-14,17H,9-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALMUZHUZWPMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321272
Record name 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863017-46-3
Record name 1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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